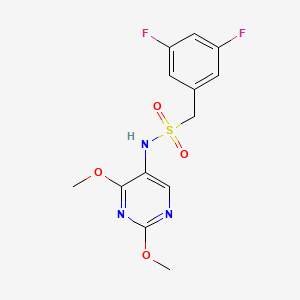
1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide
カタログ番号 B2687065
CAS番号:
2191213-64-4
分子量: 345.32
InChIキー: UPLLYUFPXCZAJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide is a chemical compound commonly known as DMS-53. It is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.
科学的研究の応用
Self-association and Conformation Studies
- Research on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide has explored its self-association in solution and conformation using IR spectroscopy and quantum chemical methods. These studies reveal insights into hydrogen bonding and proton affinities within similar compounds, which can be relevant for understanding the behavior of 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide in different environments (Sterkhova, Moskalik, & Shainyan, 2014).
Chemoselective N-Acylation Agents
- Studies on the development of chemoselective N-acylation reagents, specifically N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, shed light on the structural reactivity relationship of such compounds. These insights are crucial for synthetic chemistry applications, where the precise functionalization of molecules is required (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Microbial Metabolism of Methanesulfonic Acid
- Research into the microbial metabolism of methanesulfonic acid provides an understanding of how certain compounds can be biodegraded or utilized by microorganisms. This area of study is essential for assessing the environmental impact and biotechnological applications of sulfonamide compounds (Kelly & Murrell, 1999).
Synthesis and Molecular Recognition
- The synthesis and study of molecular recognition capabilities of certain guanidine derivatives for dicarboxylic acids highlight the potential of similar compounds for chemical sensing or selective binding applications. Such studies can inform the design of sensors or drug delivery systems based on the molecular structure of 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide (Yan-xing, 2004).
特性
IUPAC Name |
1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O4S/c1-21-12-11(6-16-13(17-12)22-2)18-23(19,20)7-8-3-9(14)5-10(15)4-8/h3-6,18H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLLYUFPXCZAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NS(=O)(=O)CC2=CC(=CC(=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(2-Bromobenzoylamino)-propionic acid
405296-04-0

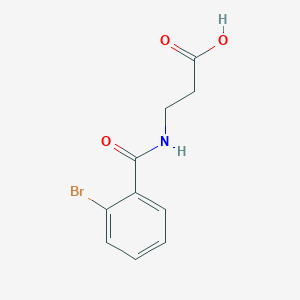
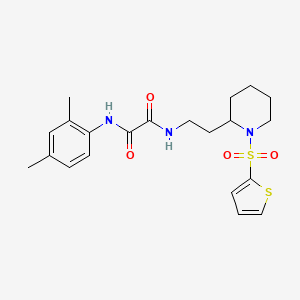
![(3-Chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide](/img/structure/B2686985.png)

![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2686991.png)
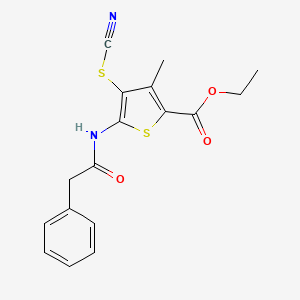
![8-(5-methylpyrazine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2686994.png)
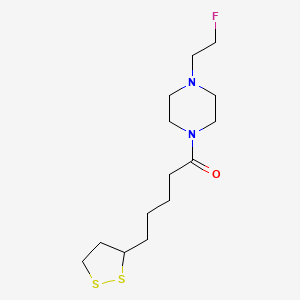
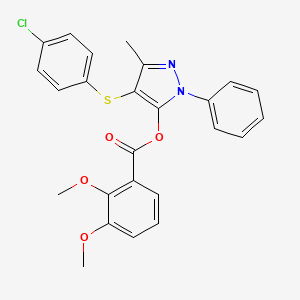
![2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2686998.png)
![5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686999.png)
![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide](/img/structure/B2687003.png)
![N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2687004.png)
![7-[(2,6-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2687005.png)